molecular formula C25H18O4 B2497135 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate CAS No. 391229-10-0

4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate

Cat. No.: B2497135
CAS No.: 391229-10-0
M. Wt: 382.415
InChI Key: PQXUXJHDSPLDLV-UHFFFAOYSA-N
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Description

4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate is an organic compound that features a benzoylphenyl group and a naphthalen-1-yloxy group linked by an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate typically involves the esterification of 4-benzoylphenol with 2-(naphthalen-1-yloxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various substituents onto the aromatic rings, such as nitro groups or halogens.

Scientific Research Applications

4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The benzoylphenyl and naphthalen-1-yloxy groups can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate is unique due to the presence of both benzoylphenyl and naphthalen-1-yloxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-benzoylphenyl) 2-naphthalen-1-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O4/c26-24(17-28-23-12-6-10-18-7-4-5-11-22(18)23)29-21-15-13-20(14-16-21)25(27)19-8-2-1-3-9-19/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXUXJHDSPLDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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